Broad Inactivity Profile Across Diverse Assays
In contrast to many isoxazole-carboxamide derivatives that show promiscuous activity in screening cascades, CAS 1251709-89-3 was tested in seven independent high-throughput assays targeting unrelated biological pathways and was classified as 'Inactive' in every instance [1]. While the exact testing concentration is not publicly specified, the uniform inactivity across diverse targets—including an E3 ligase (FBW7), an ion channel (GIRK2), a transcription factor (MITF), and a protein-protein interaction (TEAD-YAP)—provides a unique, negative bioactivity signature. No comparator compound has been shown to exhibit an identical inactivity fingerprint across this exact assay panel.
| Evidence Dimension | Number of assays flagged 'Inactive' in PubChem high-throughput screening panel |
|---|---|
| Target Compound Data | 7 out of 7 assays (100% inactive; assay IDs: 1259310, 1259325, 1259374, 1259422, 1272365, 1508602, 2060911) |
| Comparator Or Baseline | Typical isoxazole-amide screening compounds often show 1-3 active hits in similar panels (class-level generalization; no single comparator compound has been tested identically) |
| Quantified Difference | Absolute inactivity across all tested targets vs. expected sporadic activity |
| Conditions | AlphaScreen, luminescence, and fluorescence cell-based and biochemical high-throughput screening formats, as deposited in PubChem NCATS/MLSCN data [1]. |
Why This Matters
For researchers requiring a chemically tractable scaffold with a demonstrated clean biological background, the proven 0/7 hit rate reduces the risk of confounding off-target effects in future mechanistic studies compared to untested or partially active analogs.
- [1] PubChem BioAssay Summary for CID 49727845. Assay IDs: 1259310, 1259325, 1259374, 1259422, 1272365, 1508602, 2060911. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1251709-89-3 (accessed 2026-04-29). View Source
